molecular formula C16H18N2O4 B2410579 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798490-67-1

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2410579
CAS No.: 1798490-67-1
M. Wt: 302.33
InChI Key: JGWWFMONSOIVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound is part of the spiro heterocycles, which are characterized by having two rings sharing the same atom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the ring from different cyclic or acyclic precursors . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an azetidine ring . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, pyrrolidine-2,5-dione derivatives have been used as halogenation reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyrrolidine-2,5-dione and Maleimide Scaffolds

Pyrrolidine-2,5-dione and maleimide scaffolds are key structures in numerous organic substances, attracting considerable interest in organic synthesis, medicinal chemistry, and drug development. The transformation of pyrrolidine-2,5-dione into maleimide, particularly involving tosyloxy groups, is a noteworthy reaction in organic chemistry. This reaction's understanding assists in grasping the properties of pyrrolidine-2,5-diones and maleimides, relevant to synthetic methodologies (Yan et al., 2018).

Synthesis of Polyfunctional Fused Heterocyclic Compounds

The synthesis of polyfunctional fused heterocyclic compounds, using reactions involving pyrrolidine-2,5-dione derivatives, is a significant area of research. These reactions lead to the creation of novel compounds with potential for further chemical modification and study in various scientific fields (Hassaneen et al., 2003).

Acetylenic Dimerization and Synthesis of Pyrrolidine Derivatives

Research into the dimerization of acetylenic compounds and their conversion into pyrrolidine-1,3-dione derivatives has important implications in organic synthesis. Understanding these processes is crucial for the development of new synthetic strategies and compounds (Muhi-eldeen et al., 2015).

Development of New Antibacterial and Antifungal Agents

Pyrrolidine-2,5-dione derivatives have been explored for their potential as antibacterial and antifungal agents. The synthesis of spiro[pyrrolidin-2,3′-oxindoles] and their subsequent testing for antimicrobial activities is a key area of research, with several compounds showing promising results compared to standard drugs (Haddad et al., 2015).

Mannich Base Antioxidant Activity

Mannich bases derived from pyrrolidine-2,5-dione have shown significant antioxidant activity. Research into their vibrational analysis and electronic structure has provided insights into their chemical behavior and potential applications in medicinal chemistry (Boobalan et al., 2014).

Future Directions

The future directions in the research and application of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

Properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-4-2-3-5-13(11)22-10-16(21)17-8-12(9-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWWFMONSOIVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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